molecular formula C25H23N3O2 B12479656 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12479656
M. Wt: 397.5 g/mol
InChI Key: QJMLIWOWMYNYQQ-UHFFFAOYSA-N
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Description

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a complex organic compound that features a benzodiazepine core structure with a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Carbazole Moiety: The carbazole unit can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Benzodiazepine Core: The benzodiazepine core is typically formed through cyclization reactions involving appropriate amine and carbonyl precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzodiazepine core can be reduced to form alcohols.

    Substitution: The carbazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated carbazole derivatives.

Scientific Research Applications

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(N-carbazolyl)benzene: Known for its use in OLEDs.

    3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl: Another compound used in optoelectronic applications.

    1,2,3,4-Tetrahydro-9H-carbazole derivatives: Investigated for their potential therapeutic applications.

Uniqueness

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is unique due to its combination of a benzodiazepine core with a carbazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C25H23N3O2/c1-17-14-25(30)28(24-13-7-4-10-21(24)26-17)16-18(29)15-27-22-11-5-2-8-19(22)20-9-3-6-12-23(20)27/h2-13,18,29H,14-16H2,1H3

InChI Key

QJMLIWOWMYNYQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C(=O)C1)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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